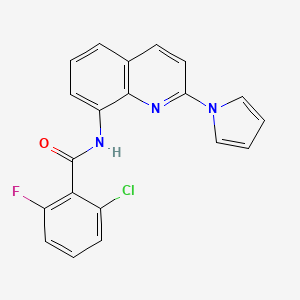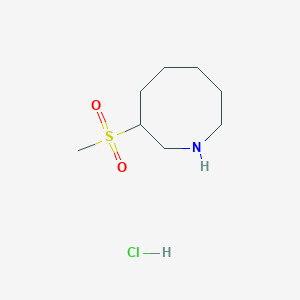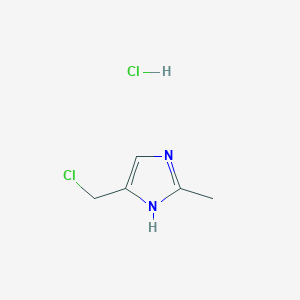
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride” is likely a derivative of imidazole, which is a planar five-membered ring. It is a part of many important biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an imidazole with a chloromethyl compound . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride” would likely include an imidazole ring with a chloromethyl and a methyl group attached .Chemical Reactions Analysis
The reactivity of “4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride” would likely be influenced by the presence of the chloromethyl group, which could undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride” would be influenced by its molecular structure. For example, it would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique
Corrosion Inhibition Studies
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride and its derivatives have been investigated for their efficiency as corrosion inhibitors. Research conducted by Gašparac, Martin, and Stupnišek-lisac (2000) in the Journal of The Electrochemical Society highlights the inhibitory efficiency of imidazole derivatives, including 1-(p-tolyl)-4-methylimidazole, for copper corrosion in hydrochloric acid. Activation energies and adsorption thermodynamics were examined, revealing low activation energies (3-5 kJ/mol) and standard free energies of adsorption (14-16 kJ/mol), indicating physisorption on the copper surface (Gašparac, Martin, & Stupnišek-lisac, 2000).
Photochemical Reactions
The photochemical behavior of 2-methyl-5-nitro-1H-imidazoles, including derivatives of 4-(Chloromethyl)-2-methyl-1H-imidazole, has been studied. Pfoertner and Daly (1987) in Helvetica Chimica Acta researched the photorearrangement of these compounds in water-containing solutions, leading to the formation of various molecular structures, including 2-methyl-2-imidazoline-4,5-dione-4-oximes (Pfoertner & Daly, 1987).
Synthesis of Medical Compounds
Kudzma and Turnbull (1991) in the journal Synthesis reported the efficient synthesis of (±)-4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole hydrochloride, an α2-adrenergic agonist medetomidine, from 1-(N,N-dimethylsulfamoyl)imidazole. This showcases the use of imidazole derivatives in the synthesis of medically relevant compounds (Kudzma & Turnbull, 1991).
Catalysis Applications
The modification of chloromethylated MIL-101(Cr) with imidazole, including 4-(Chloromethyl)-2-methyl-1H-imidazole, has been explored for catalytic applications. Zadehahmadi et al. (2014) in the Journal of Solid State Chemistry described the synthesis and characterization of manganese(III) porphyrin supported on imidazole-modified chloromethylated MIL-101(Cr). This catalyst exhibited high efficiency and reusability in the oxidation of hydrocarbons (Zadehahmadi et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-(chloromethyl)-2-methyl-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWHKRXEROAPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59022-78-5 |
Source


|
| Record name | 4-(chloromethyl)-2-methyl-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

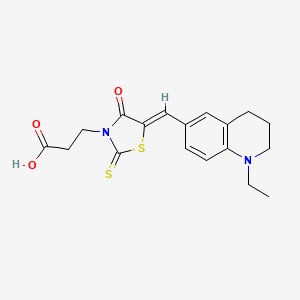


![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2609097.png)
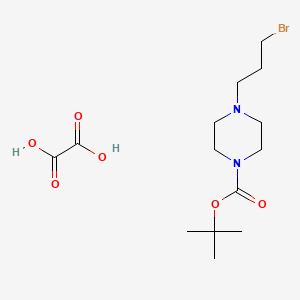
![N-(3-Cyanophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2609099.png)

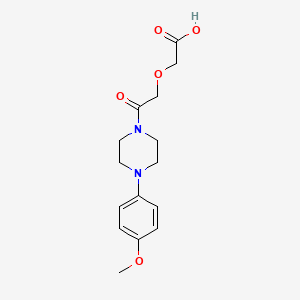

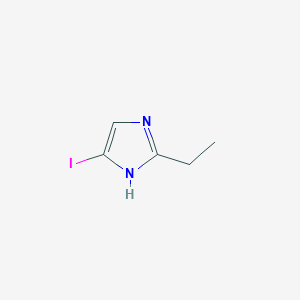
![Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2609105.png)
